Cas no 147494-20-0 (methyl 2-amino-6-iodobenzoate)
methyl 2-amino-6-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- METHYL 2-AMINO-6-IODOBENZOATE
- Benzoic acid, 2-aMino-6-iodo-, Methyl ester
- METHYL2-AMINO-6-IODOBENZOATE
- 836-448-6
- SB81686
- methyl 6-iodoanthranilate
- WLALCEBDEFFUEC-UHFFFAOYSA-N
- SCHEMBL1211014
- EN300-2008403
- XFA49420
- 147494-20-0
- methyl 2-amino-6-iodobenzoate
-
- MDL: MFCD16036889
- Inchi: 1S/C8H8INO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
- InChI Key: WLALCEBDEFFUEC-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1C(=O)OC)N
Computed Properties
- Exact Mass: 276.95998g/mol
- Monoisotopic Mass: 276.95998g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 52.3Ų
methyl 2-amino-6-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008430-250mg |
Methyl 2-amino-6-iodobenzoate |
147494-20-0 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
| Alichem | A015008430-500mg |
Methyl 2-amino-6-iodobenzoate |
147494-20-0 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
| Alichem | A015008430-1g |
Methyl 2-amino-6-iodobenzoate |
147494-20-0 | 97% | 1g |
1,445.30 USD | 2021-06-21 | |
| Enamine | EN300-2008403-1g |
methyl 2-amino-6-iodobenzoate |
147494-20-0 | 95% | 1g |
$1057.0 | 2023-09-16 | |
| Enamine | EN300-2008403-5g |
methyl 2-amino-6-iodobenzoate |
147494-20-0 | 95% | 5g |
$3065.0 | 2023-09-16 | |
| Enamine | EN300-2008403-10g |
methyl 2-amino-6-iodobenzoate |
147494-20-0 | 95% | 10g |
$4545.0 | 2023-09-16 | |
| Enamine | EN300-2008403-0.05g |
methyl 2-amino-6-iodobenzoate |
147494-20-0 | 95% | 0.05g |
$245.0 | 2023-09-16 | |
| Enamine | EN300-2008403-0.1g |
methyl 2-amino-6-iodobenzoate |
147494-20-0 | 95% | 0.1g |
$366.0 | 2023-09-16 | |
| Enamine | EN300-2008403-0.25g |
methyl 2-amino-6-iodobenzoate |
147494-20-0 | 95% | 0.25g |
$524.0 | 2023-09-16 | |
| Enamine | EN300-2008403-0.5g |
methyl 2-amino-6-iodobenzoate |
147494-20-0 | 95% | 0.5g |
$824.0 | 2023-09-16 |
methyl 2-amino-6-iodobenzoate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on methyl 2-amino-6-iodobenzoate
Recent Advances in the Application of Methyl 2-Amino-6-Iodobenzoate (CAS: 147494-20-0) in Chemical Biology and Pharmaceutical Research
Methyl 2-amino-6-iodobenzoate (CAS: 147494-20-0) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting cancer and infectious diseases. Recent studies have highlighted its utility in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal for constructing complex molecular architectures. This compound's unique structural features, including the iodine substituent and ester functionality, make it a versatile building block in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of methyl 2-amino-6-iodobenzoate in the synthesis of novel kinase inhibitors. The researchers employed palladium-catalyzed cross-coupling reactions to introduce diverse aryl and heteroaryl groups at the 6-position, yielding compounds with potent inhibitory activity against EGFR and VEGFR2. The study reported IC50 values in the low nanomolar range, underscoring the potential of this intermediate in oncology drug discovery.
In addition to its role in small molecule drug development, methyl 2-amino-6-iodobenzoate has been utilized in the design of fluorescent probes for biological imaging. A recent ACS Chemical Biology publication (2024) described its incorporation into a turn-on fluorescent sensor for detecting reactive oxygen species (ROS) in live cells. The iodobenzoate moiety served as a quenching group, which upon ROS-induced cleavage, restored fluorescence. This application highlights the compound's utility in chemical biology tools development.
Process chemistry advancements have also been reported for the large-scale production of methyl 2-amino-6-iodobenzoate. A 2023 Organic Process Research & Development article detailed an improved synthetic route starting from 2-amino-6-iodobenzoic acid, featuring a highly efficient esterification protocol with methanol under continuous flow conditions. This method achieved >95% yield with excellent purity, addressing previous challenges in scalability for this important intermediate.
Emerging research suggests potential applications of methyl 2-amino-6-iodobenzoate in radiopharmaceuticals. The iodine atom presents opportunities for radioiodination, as explored in a recent Nuclear Medicine and Biology study (2024) where the compound was used as a precursor for PET tracer development. Preliminary in vivo studies showed favorable pharmacokinetics and tumor uptake when the radioiodinated derivative was tested in xenograft models.
Future research directions for this compound include exploration of its metal-catalyzed C-H activation potential and incorporation into DNA-encoded libraries for drug discovery. The compound's stability and reactivity profile make it particularly attractive for these emerging applications in chemical biology and pharmaceutical research.
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